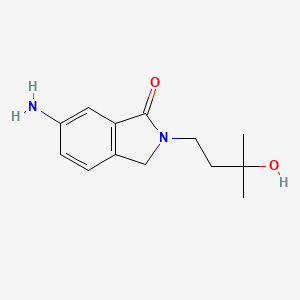
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and a dihydroisoindolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Hydroxy-3-methylbutyl Side Chain: This step involves the alkylation of the isoindolone core with a suitable alkylating agent, such as 3-hydroxy-3-methylbutyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoindolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amine derivatives, and alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoindolone derivatives.
科学研究应用
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
6-Amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1h-isoindol-1-one: shares structural similarities with other isoindolone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
6-amino-2-(3-hydroxy-3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,17)5-6-15-8-9-3-4-10(14)7-11(9)12(15)16/h3-4,7,17H,5-6,8,14H2,1-2H3 |
InChI 键 |
VDMBARUFBWQXLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1CC2=C(C1=O)C=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


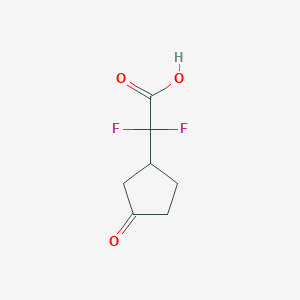
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

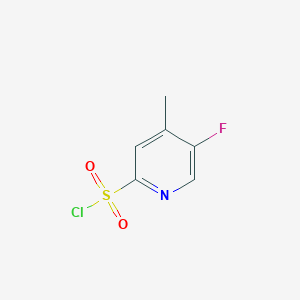
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
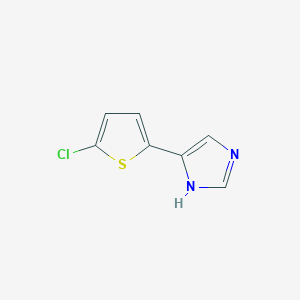

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)

![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
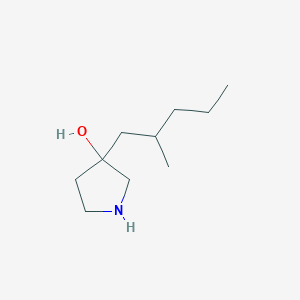
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
